molecular formula C9H13N3 B2692213 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1290616-54-4

4-Methyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2692213
CAS No.: 1290616-54-4
M. Wt: 163.224
InChI Key: RPPHXOHYQBXXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-pyrrolidin-1-ylpyrimidine, also known as 4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid, is a chemical compound with the CAS Number: 891387-08-9 . Its molecular weight is 207.23 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 4-Methyl-2-pyrrolidin-1-ylpyrimidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pyrrolidin-1-ylpyrimidine is characterized by a pyrrolidine ring attached to a pyrimidine ring . The InChI code for this compound is 1S/C10H13N3O2/c1-7-8(9(14)15)6-11-10(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 4-Methyl-2-pyrrolidin-1-ylpyrimidine are crucial in medicinal chemistry optimization . These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .

Scientific Research Applications

Fluorescent Probes for RNA Structure

Pyrrolo-C as a Fluorescent Probe : Pyrrolo-C, a fluorescent analog of cytidine, has been developed for studying RNA structure and dynamics. Its utility as an RNA probe was demonstrated through experiments measuring the kinetics of RNA/DNA complex formation and thermal denaturation of RNA duplexes. This probe is highly versatile under various conditions, making it an effective tool for RNA research (Tinsley & Walter, 2006).

Medicinal Chemistry

Thiopyrimidine Derivatives for Nonlinear Optics (NLO) : A study on thiopyrimidine derivatives revealed their promising applications in medicine and NLO fields. These compounds exhibited significant NLO properties, suggesting their utility in optoelectronic applications. The synthesis and characterization of these derivatives underscore their potential in advancing both pharmacological and NLO technologies (Hussain et al., 2020).

Antitumor Activity of Pyrrolo[2,3-d]pyrimidines : A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were synthesized with the aim of targeting both thymidylate and purine nucleotide biosynthesis for antitumor activity. These compounds showed potent antiproliferative effects against various tumor cell lines, indicating their potential as nonclassical antifolates in cancer therapy (Liu et al., 2015).

Materials Science

Aggregation-Induced Emission Enhancement (AIEE) : Novel pyridine-based compounds with AIEE properties were synthesized, demonstrating significant fluorescence enhancement in aggregated states. These findings have implications for the development of new fluorescent materials for sensing and imaging applications (Hagimori et al., 2022).

Polyimides with High Thermal Stability : A study on new diamine monomers containing heterocyclic pyridine led to the synthesis of polyimides with exceptional thermal stability and mechanical properties. These materials show promise for applications requiring high-temperature resistance and mechanical strength (Wang et al., 2008).

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPHXOHYQBXXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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